molecular formula C7H3BrFIN2 B3012649 4-Bromo-7-fluoro-3-iodo-2H-indazole CAS No. 2503205-29-4

4-Bromo-7-fluoro-3-iodo-2H-indazole

Cat. No.: B3012649
CAS No.: 2503205-29-4
M. Wt: 340.922
InChI Key: PBPICWXOEHKMAJ-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-3-iodo-2H-indazole is a halogenated indazole derivative characterized by bromo (Br), fluoro (F), and iodo (I) substituents at positions 4, 7, and 3, respectively. The unique combination of halogens in this compound suggests tailored electronic and steric properties, which may influence reactivity, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-bromo-7-fluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPICWXOEHKMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-7-fluoro-3-iodo-2H-indazole involves several steps, typically starting with the preparation of the indazole core. Common synthetic routes include:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

4-Bromo-7-fluoro-3-iodo-2H-indazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the indazole ring or the substituents.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-3-iodo-2H-indazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Group Differences

Core Scaffold and Substituent Analysis
The table below compares 4-Bromo-7-fluoro-3-iodo-2H-indazole with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Purity (%) Applications/Notes
This compound C₇H₃BrFIN₂ 369.93 (calc.) Br (4), F (7), I (3) Halogens N/A Research reagent, potential radiopharmaceuticals
4-Bromo-7-fluoro-1H-indazole C₇H₄BrFN₂ 231.03 Br (4), F (7) Halogens 98 Intermediate in drug synthesis
3-Bromo-2H-indazole-7-carbaldehyde C₈H₅BrN₂O 225.04 Br (3), CHO (7) Aldehyde, halogen N/A Building block for Schiff bases
6-Bromo-7-fluoro-3-nitroquinolin-4-ol C₉H₄BrFN₂O₃ 303.04 Br (6), F (7), NO₂ (3) Nitro, hydroxyl 98 Antimicrobial studies

Key Observations :

  • Halogen Diversity: The target compound’s iodine substituent distinguishes it from bromo/fluoro-only analogs like 4-Bromo-7-fluoro-1H-indazole.
  • Functional Group Contrast : Compared to 3-Bromo-2H-indazole-7-carbaldehyde, the absence of an aldehyde group in the target compound reduces electrophilicity, favoring stability over reactivity .

Stability and Commercial Availability

  • Stability : Iodine’s weaker C-I bond (vs. C-Br or C-F) may render the target compound more light-sensitive, necessitating storage in amber vials. In contrast, 4-Bromo-7-fluoro-1H-indazole (purity 98%) is commercially available in gram quantities, suggesting robust synthetic protocols .
  • Supply Chain: notes that analogs like 3-Bromo-2H-indazole-7-carbaldehyde are supplied by Chinese manufacturers, but iodine’s regulatory and handling challenges may limit the target compound’s accessibility .

Biological Activity

4-Bromo-7-fluoro-3-iodo-2H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a selective inhibitor of various biological targets.

This indazole derivative features a unique combination of halogen substituents (bromine, fluorine, and iodine), which significantly influence its chemical reactivity and biological activity. These halogens can enhance the compound's ability to interact with biological macromolecules, potentially leading to improved therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in various signaling pathways related to cell growth and metabolism. The inhibition of PI3Kδ can lead to significant anti-inflammatory and antitumor effects.

Target Pathways

The compound influences several biochemical pathways, including:

  • Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : By modulating immune responses, it may reduce inflammation.
  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

Biological Activities

This compound exhibits a range of biological activities:

Activity Description
Antibacterial Effective against Gram-positive and Gram-negative bacteria.
Antifungal Shows activity against pathogenic fungi.
Antitumor Inhibits cancer cell growth in various cancer types.
Anti-inflammatory Reduces inflammatory responses in cellular models.
Antiviral Potential activity against certain viral infections.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Research : A study demonstrated that this compound effectively inhibits the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Inflammation Models : Research indicated that treatment with this indazole derivative reduced pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory diseases.
  • Antimicrobial Studies : The compound was tested against multiple pathogens, showing promising results particularly against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Indazole Core : This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzaldehydes.
  • Halogenation Reactions : Specific conditions are applied to introduce bromine, fluorine, and iodine into the indazole structure.
  • Optimization for Yield : Industrial methods may involve continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7-fluoro-3-iodo-2H-indazole, and how do reaction conditions influence yield?

Methodological Answer:

  • Halogenation Strategies : Sequential halogenation (bromination, fluorination, iodination) is preferred to avoid steric hindrance. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective iodination .
  • Key Parameters :
  • Temperature: Maintain ≤80°C during iodination to prevent dehalogenation.
  • Solvent: Polar aprotic solvents (DMF or DMSO) enhance solubility of halogenated intermediates.
  • Catalyst: Pd(PPh₃)₄ improves iodine incorporation efficiency .
    • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (≥95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
TechniqueParametersPurpose
¹H/¹³C NMRCDCl₃, 400 MHzConfirm halogen positions and indazole backbone
HPLCC18 column, 70:30 MeOH/H₂OQuantify purity (>98%)
Mass SpecESI+ modeVerify molecular ion [M+H]⁺ at m/z 355.8
  • Validation : Cross-check melting point (observed: 142–145°C) with literature to confirm crystallinity .

Q. What stability considerations are critical for storing halogenated indazole derivatives?

Methodological Answer:

  • Storage Conditions :
  • Temperature: –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of C–I bonds.
  • Solubility: Store in DMSO (10 mM stock) for long-term stability .
    • Decomposition Risks : Monitor for color changes (yellowing indicates iodine loss). Perform HPLC every 3 months to assess integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Iterative Analysis :

NMR Anomalies : If ¹H NMR shows unexpected splitting, use NOESY to confirm spatial proximity of halogens .

Mass Spec Discrepancies : Perform HRMS to distinguish between [M+H]⁺ and potential adducts (e.g., Na⁺/K⁺).

X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structure (e.g., CCDC deposition) .

  • Cross-Validation : Compare data with analogous compounds (e.g., 6-Fluoro-3-iodo-4-nitro-1H-indazole) to identify systematic errors .

Q. What methodological approaches optimize regioselectivity in multi-halogenated indazole synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., –OMe) at C-3 to steer iodination to C-7. Remove via acid hydrolysis post-reaction .
  • Computational Modeling :
  • Use DFT calculations (Gaussian 09) to predict halogen-halogen repulsion effects.
  • Optimize transition states for Pd-mediated coupling to favor desired regiochemistry .
    • Kinetic Control : Slow addition of I₂ (0.1 mmol/min) minimizes polychlorinated by-products.

Q. How do electronic effects of multiple halogens influence reaction pathways in cross-coupling reactions?

Methodological Answer:

  • Electronic Profiling :
  • Bromine : Electron-withdrawing effect activates C-3 for nucleophilic substitution.
  • Iodine : High polarizability stabilizes Pd intermediates in cross-couplings .
    • Case Study :
  • Negishi Coupling : Iodo substituents at C-3 enhance oxidative addition rates with Zn reagents.
  • Buchwald-Hartwig Amination : Fluoro groups at C-7 deactivate aromatic rings, requiring stronger bases (e.g., Cs₂CO₃) .
    • Contradiction Management : If competing pathways emerge (e.g., C–I vs. C–Br activation), use stoichiometric control (limit Pd catalyst to 2 mol%) .

Data Contradiction Analysis

Example : Conflicting HPLC and NMR purity reports.

  • Root Cause : Residual solvent (DMSO) in NMR samples may inflate integration values.
  • Resolution : Dry samples under vacuum (24 hr) and re-run NMR. Confirm purity via orthogonal methods (e.g., elemental analysis) .

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